
NU6140
Übersicht
Beschreibung
- CDKs spielen eine entscheidende Rolle bei der Zellzyklusregulation, und CDK2 ist am Zellzyklusfortschritt und der DNA-Replikation beteiligt.
- This compound zeigt eine 10- bis 36-fache Selektivität für CDK2 gegenüber anderen CDKs .
NU6140: ist ein selektiver Inhibitor von . Es zielt speziell auf den CDK2-Cyclin-A-Komplex ab.
Herstellungsmethoden
Synthesewege: Der Syntheseweg für this compound beinhaltet chemische Reaktionen, um seine Struktur zusammenzusetzen. Leider sind spezifische Synthesemethoden in der Literatur nicht leicht verfügbar.
Industrielle Produktion: Informationen über großtechnische Produktionsmethoden für this compound sind begrenzt.
Vorbereitungsmethoden
Industrial Production: Information on large-scale industrial production methods for NU6140 is limited.
Analyse Chemischer Reaktionen
Reaktionen: NU6140 kann verschiedene chemische Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Reagenzien und Bedingungen für die Synthese von this compound würden wahrscheinlich organische Chemietechniken umfassen, aber genaue Details bleiben unklar.
Hauptprodukte: Die Hauptprodukte, die aus this compound-Reaktionen resultieren, würden von der jeweiligen Reaktionsart und den Bedingungen abhängen.
Wissenschaftliche Forschungsanwendungen
Chemie: this compound dient als wertvolles Werkzeug zur Untersuchung der CDK2-Funktion und der Zellzyklusregulation.
Biologie: Forscher verwenden this compound, um die Zellzyklusdynamik und potenzielle therapeutische Ziele zu untersuchen.
Medizin: Die Antikrebs-Eigenschaften von this compound machen es für die Krebsforschung und Medikamentenentwicklung relevant.
Industrie: Obwohl es in der Industrie nicht weit verbreitet ist, könnte die Selektivität von this compound für CDK2 Anwendungen in der Medikamentenentwicklung haben.
Wirkmechanismus
- This compound hemmt CDK2-Cyclin A und stört so den Zellzyklusfortschritt.
- Es kann sich auf nachgeschaltete Pfade auswirken, die mit Zellteilung, Apoptose und DNA-Reparatur zusammenhängen.
Wissenschaftliche Forschungsanwendungen
Scientific Applications of NU6140
This compound is a small molecule agent that inhibits the interaction between CDK2 and cyclin A . As cyclin-dependent kinases (CDKs) regulate cell cycle progression and RNA transcription, they are considered attractive targets for cancer treatments . Research has explored this compound's effects on various cell types, including human embryonic stem (hES) cells and embryonal carcinoma-derived (hEC) cells, as well as its potential in combination therapies .
Effects on Stem Cells
This compound has been shown to induce apoptosis and decrease the expression of pluripotency markers like NANOG, OCT4, and SOX2 in both hES and hEC cells . hES cells exhibit a higher sensitivity to this compound compared to hEC cells . Treatment with this compound arrests hES and hEC cells in the G2 phase and inhibits their entry into the M phase, which is demonstrated by the lack of significant increase in histone 3 phosphorylation .
- Expression of Pluripotency Markers: this compound's effect on the expression of pluripotency markers differs between hEC and hES cells . In hES cells, treatment with this compound decreases the NANOG+OCT4+ cell population and increases the number of cells without NANOG and OCT4 expression . this compound has a minimal effect on reducing SOX2 expression, and the number of surviving cells expressing all three markers (SOX2, NANOG, and OCT4) is higher compared to cells treated with nocodazole .
- CDK2 Expression: this compound influences the expression of CDK2 differently in hEC and hES cells . In hES cells, nocodazole treatment results in a decrease in CDK2 and NANOG coexpressing cells, while this compound increases the number of CDK2 and NANOG coexpressing cells after its removal .
Differentiation of hES Cells
This compound influences the ability of hES cells to differentiate . Studies analyzing embryoid bodies (EBs) reveal that differentiation into ectodermal and mesodermal lineages is affected in EBs formed from this compound-treated hES cells compared to EBs from untreated hES cells .
Combination Therapies
This compound has been investigated for its potential to enhance the effects of other cancer treatments . It significantly potentiates the apoptotic effect of paclitaxel, with inhibition of survivin .
Binding Properties
Wirkmechanismus
- NU6140 inhibits CDK2-cyclin A, disrupting cell cycle progression.
- It may affect downstream pathways related to cell division, apoptosis, and DNA repair.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: NU6140 gehört zu einer Klasse von CDK-Inhibitoren mit purinbasierten Strukturen. Andere verwandte Verbindungen umfassen Flavopiridol, Roscovitin und Palbociclib.
Biologische Aktivität
NU6140 is a small molecule inhibitor primarily targeting cyclin-dependent kinase 2 (CDK2), with implications for cancer treatment and stem cell biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cell cycle progression, apoptosis induction, and its potential as a therapeutic agent.
Chemical Profile
- Chemical Name : 4-[[6-(Cyclohexylmethoxy)-1H-purin-2-yl]amino]-N,N-diethylbenzamide
- Molecular Weight : 367.5 g/mol
- Purity : ≥99%
- IC50 Values :
- CDK2: 0.42 - 1.1 μM
- CDK4: 0.94 μM
- Aurora Kinase A: 0.067 μM
- Aurora Kinase B: 0.035 μM
This compound functions by inhibiting CDK2, which plays a crucial role in regulating the cell cycle and transcriptional processes. By blocking CDK2 activity, this compound induces cell cycle arrest, particularly at the G2-M phase, thereby preventing cells from progressing to mitosis.
Binding Affinity
The binding affinity of this compound to CDK2 has been characterized with a dissociation constant (Kd) of approximately 800 nM, indicating a moderate binding strength that stabilizes the protein against thermal denaturation .
Human Embryonic Stem Cells (hES) and Embryonal Carcinoma Cells (hEC)
Research has demonstrated that this compound significantly affects both hES and hEC cells:
- Apoptosis Induction : this compound treatment led to increased apoptosis in both cell types, with a more pronounced effect observed in hES cells compared to hEC cells .
- Pluripotency Marker Downregulation : The expression levels of pluripotency markers NANOG, OCT4, and SOX2 decreased following treatment, suggesting a loss of pluripotency in surviving cells .
- Cell Cycle Arrest : Flow cytometric analysis showed that this compound effectively arrested these cells in the G2 phase without allowing entry into M phase .
Synergistic Effects with Chemotherapeutics
This compound has been shown to enhance the efficacy of paclitaxel, a common chemotherapeutic agent:
- Increased Apoptotic Response : When combined with paclitaxel, this compound significantly increased apoptotic rates compared to paclitaxel alone or in combination with other CDK inhibitors like purvalanol A .
- Survivin Downregulation : The combination treatment resulted in downregulation of survivin, an anti-apoptotic protein, which is linked to enhanced caspase activation and subsequent apoptosis .
Study Overview
In one study involving HeLa cells:
- Experimental Design : Cells were treated with this compound alone or in combination with paclitaxel. Apoptosis was assessed using fluorescence microscopy and flow cytometry.
- Results :
Summary Table of Biological Activity
Activity | Observation |
---|---|
CDK Inhibition | IC50 for CDK2: 0.42 - 1.1 μM |
Apoptosis Induction | Significant increase in apoptotic rates in hES/hEC |
Cell Cycle Arrest | Arrested in G2 phase |
Synergistic Effect with Paclitaxel | Enhanced apoptosis; downregulated survivin |
Eigenschaften
IUPAC Name |
4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEQSRJCJTWWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436732 | |
Record name | Cdk2 Inhibitor IV, NU6140 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444723-13-1 | |
Record name | 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cdk2 Inhibitor IV, NU6140 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of NU6140?
A1: this compound is a small molecule inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2) [, , ]. It binds to the ATP-binding pocket of CDK2, preventing its interaction with cyclin A and inhibiting its kinase activity [, ]. This inhibition leads to cell cycle arrest at the G2-M phase and can induce apoptosis, particularly in combination with other chemotherapeutic agents like paclitaxel [, ].
Q2: How does this compound impact the expression of survivin, a protein involved in apoptosis regulation?
A2: Studies have shown that this compound, particularly when combined with paclitaxel, can significantly downregulate both the expression and phosphorylation of survivin, a protein known to inhibit apoptosis [, ]. This downregulation contributes to the enhanced apoptotic response observed in cancer cells treated with the combination therapy. Interestingly, this effect was not observed in cells engineered to overexpress survivin, further supporting the role of survivin inhibition in this compound's mechanism of action [].
Q3: Has the crystal structure of this compound in complex with CDK2 been solved, and what insights does it provide?
A3: Yes, the co-crystal structure of this compound bound to CDK2 has been determined []. The structural data confirms that this compound occupies the ATP-binding pocket of CDK2, interacting with key residues like Leu83, Glu81, and Asp145 through hydrogen bonds []. This information is valuable for understanding the binding mode of this compound and can guide the design of more potent and selective CDK2 inhibitors.
Q4: Is this compound a highly selective CDK2 inhibitor?
A4: While initially considered a selective CDK2 inhibitor, further research suggests that this compound might exhibit broader kinase inhibition []. Studies have shown that it can also inhibit other kinases, including Aurora kinases, with significant potency []. Therefore, it is crucial to consider its potential off-target effects when interpreting experimental results.
Q5: Beyond cancer, are there other potential therapeutic applications for this compound?
A5: Research suggests that CDK2 plays a role in regulating pluripotency in human embryonic stem cells (hES) and embryonal carcinoma cells (hEC) []. This compound treatment was found to decrease the expression of pluripotency markers like NANOG, OCT4, and SOX2 in these cells []. This finding indicates that this compound, through its impact on CDK2 activity, could potentially influence stem cell differentiation and may have implications for regenerative medicine.
Q6: How does the structure of this compound relate to its activity?
A6: While the provided research does not delve into specific structure-activity relationship (SAR) studies for this compound, the co-crystal structure [] provides a starting point. Modifications to the cyclohexylmethoxy or diethylbenzamide moieties could be explored to optimize interactions within the CDK2 binding pocket and potentially enhance potency and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.